

# Roniciclib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Roniciclib (also known as BAY 1000394) is a potent, orally bioavailable, small-molecule paninhibitor of cyclin-dependent kinases (CDKs).[1][2][3] CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle and gene transcription.[3][4] Dysregulation of CDK activity is a hallmark of many cancers, making them an attractive target for therapeutic intervention.[3][5] Roniciclib has demonstrated broad anti-proliferative activity across a range of cancer cell lines and has shown significant tumor growth inhibition in preclinical xenograft models.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and relevant experimental protocols for Roniciclib.

# **Chemical Structure and Identification**

**Roniciclib** is a complex heterocyclic molecule with the IUPAC name (2R,3R)-3-{[2-({4-[(cyclopropylsulfonyl)imino]methyl}phenyl)amino]-5-(trifluoromethyl)pyrimidin-4-yl}oxy)butan-2-ol.[6] Its structure is characterized by a central aminopyrimidine scaffold, which is a common feature in many kinase inhibitors, substituted with a trifluoromethyl group.[4]



| Identifier        | Value                                                                                                                                                                                       |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | (2R,3R)-3-((2-((4-<br>(cyclopropanesulfonimidoyl)phenyl)amino)-5-<br>(trifluoromethyl)pyrimidin-4-yl)oxy)butan-2-ol[6]                                                                      |
| Synonyms          | BAY 1000394, BAY 10-00394, KB-145902,<br>GTPL7874[6]                                                                                                                                        |
| CAS Number        | 1223498-69-8[1]                                                                                                                                                                             |
| Molecular Formula | C21H24F3N5O4S                                                                                                                                                                               |
| Molecular Weight  | 515.51 g/mol                                                                                                                                                                                |
| SMILES            | CINVALID-LINKOC1=NC(=NC=C1C(F) (F)F)NC2=CC=C(C=C2)S(=N) (=O)C3CC3">C@HO                                                                                                                     |
| InChI             | InChI=1S/C21H24F3N5O4S/c1-11(31)12(2)33-<br>18-16(21(22,23)24)25-19(28-18)27-14-7-5-13(6-<br>8-14)34(32,26)15-9-10-15/h5-8,11-<br>12,15,26,31H,9-10H2,1-4H3,<br>(H,27,28,29)/t11-,12+/m1/s1 |

# **Physicochemical and Pharmacokinetic Properties**

**Roniciclib** was developed as an orally bioavailable drug candidate.[4] Its physicochemical and pharmacokinetic properties have been characterized in preclinical studies.

**Physicochemical Properties** 

| Property             | Value                            |
|----------------------|----------------------------------|
| Solubility           | DMSO: ≥ 250 mg/mL (580.80 mM)[1] |
| Oral Bioavailability | Moderate (~50%)[3][4]            |

# **Pharmacokinetic Properties**



| Species | Clearance      | Volume of<br>Distribution                          | Half-life       |
|---------|----------------|----------------------------------------------------|-----------------|
| Mouse   | 0.51 L/h/kg[1] | High (suggesting extensive tissue distribution)[3] | Intermediate[3] |
| Rat     | 0.78 L/h/kg[1] | High (suggesting extensive tissue distribution)[3] | Intermediate[3] |
| Dog     | 0.50 L/h/kg[1] | High (suggesting extensive tissue distribution)[3] | Intermediate[3] |

# **Mechanism of Action and Signaling Pathway**

**Roniciclib** is a Type I pan-CDK inhibitor, meaning it binds to the ATP-binding pocket of CDKs in their active conformation.[4][7] It exhibits potent inhibitory activity against multiple CDKs involved in both cell cycle progression and transcription.[1][4]

**In Vitro Kinase Inhibitory Activity** 

| Target CDK/Cyclin Complex | IC50 (nM) |
|---------------------------|-----------|
| CDK1/cyclin B             | 7[1]      |
| CDK2/cyclin E             | 9[1]      |
| CDK4/cyclin D1            | 11[1]     |
| CDK9/cyclin T1            | 5[1]      |
| CDK7/cyclin H/MAT1        | 25[1]     |
| CDK3                      | 5-25[1]   |

**Roniciclib** demonstrates a kinetic selectivity for CDK2 and CDK9, characterized by prolonged drug-target residence times.[4][8] This extended engagement with CDK2 and CDK9 is thought to contribute to a sustained inhibition of the phosphorylation of the Retinoblastoma protein (Rb), a key substrate of cell cycle CDKs.[4] The inhibition of transcriptional CDKs, such as



CDK9, leads to the suppression of gene transcription, which can also contribute to the antitumor effects.

Mechanism of Action of Roniciclib

# Cell Cycle Regulation Growth Factors Cyclin D / CDK4/6 Cyclin E / CDK2 Cyclin A / CDK2 Cyclin B / CDK1 S Phase Entry (DNA Replication) G2 Phase

M Phase Entry (Mitosis)



mRNA



Click to download full resolution via product page

Caption: Roniciclib inhibits both cell cycle and transcriptional CDKs.

# **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of the general methodologies used to characterize **Roniciclib**.

# In Vitro Kinase Inhibition Assay

The inhibitory activity of **Roniciclib** against various CDK/cyclin complexes is typically determined using a radiometric or fluorescence-based kinase assay.





Click to download full resolution via product page

Caption: Workflow for determining the in vitro kinase inhibitory activity.



#### Methodology:

- Reagents: Recombinant human CDK/cyclin complexes, a suitable substrate (e.g., Histone H1 for CDK1, Rb protein for CDK4/6), and ATP are required.
- Assay Procedure: The kinase, substrate, and varying concentrations of Roniciclib are incubated together in an appropriate assay buffer.
- Reaction Initiation: The reaction is started by the addition of ATP (often [y-33P]ATP for radiometric assays).
- Incubation: The reaction is allowed to proceed for a set time at a controlled temperature.
- Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this
  involves capturing the radiolabeled substrate on a filter and measuring radioactivity.
- Data Analysis: The percentage of inhibition at each Roniciclib concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

### **Cell Proliferation Assay**

The anti-proliferative effects of **Roniciclib** are assessed in a panel of human cancer cell lines.

#### Methodology:

- Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
- Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of Roniciclib.
- Incubation: The cells are incubated for a period that allows for several cell doublings (e.g., 72 hours).
- Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT, MTS) or fluorometric (e.g., resazurin) assay, or by direct cell counting.
- Data Analysis: The results are used to generate dose-response curves and calculate the
   IC50 for cell proliferation for each cell line. Roniciclib has shown a mean IC50 of 16 nM on



a panel of human tumor cells.[1]

# In Vivo Xenograft Studies

The anti-tumor efficacy of **Roniciclib** in a living organism is evaluated using tumor xenograft models in immunocompromised mice.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. roniciclib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Phase I dose-escalation studies of roniciclib, a pan-cyclin-dependent kinase inhibitor, in advanced malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SID 223366203 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- To cite this document: BenchChem. [Roniciclib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8087102#roniciclib-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com